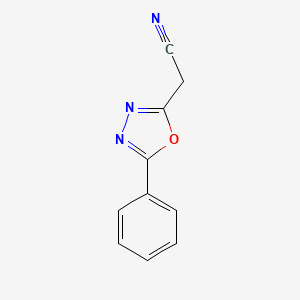
(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole ring in this compound is a five-membered heterocyclic ring that contains two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process can be facilitated using microwave-assisted techniques . After the cyclodehydration process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These ester derivatives are then hydrolyzed in an aqueous methanol solution, resulting in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles .Molecular Structure Analysis
In the molecular structure of “this compound”, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the cyclodehydration of unsymmetrical N,N’-diacylhydrazines and the subsequent substitution and hydrolysis processes .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile derivatives, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been studied for their antimicrobial and hemolytic activities. These derivatives exhibit variable antimicrobial effectiveness against selected microbial species, with some showing potent activity. However, compounds with higher cytotoxicity require cautious consideration for further biological applications (Gul et al., 2017).
Non-reductive Decyanation Pathway
The reaction of certain 1,3,4-oxadiazoles with KCN, leading to trisubstituted acetonitriles and their parent alkanes, demonstrates a unique non-reductive decyanation pathway. This process, which transforms trisubstituted acetonitriles into alkanes, is significant in synthetic chemistry (Sağırlı & Dürüst, 2018).
Pharmacological Potential in Cancer and Inflammation
A research focusing on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives highlights their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrate moderate inhibitory effects in various assays, suggesting their potential in pharmacological applications (Faheem, 2018).
Electrochemical Synthesis
The electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, involving the oxidation of semicarbazone at a platinum electrode, is another area of interest. This method provides a novel approach to synthesizing oxadiazole derivatives, which are crucial in various chemical applications (Kumar, 2012).
Antimicrobial Activity of Quinazoline-Oxadiazole Derivatives
Synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives have been screened for antimicrobial activity, showing promising results against various bacterial and fungal species. This research underlines the potential of oxadiazole derivatives in developing new antimicrobial agents (Gupta et al., 2008).
Anticancer Evaluation
A study involving the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives containing 5-phenyl thiophene moiety presents these compounds as promising anticancer agents. The cytotoxicity evaluation against various cancer cell lines reveals significant activity, highlighting the potential of these derivatives in cancer treatment (Adimule et al., 2014).
Zukünftige Richtungen
The future directions for the research and development of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . Additionally, more studies could be conducted to understand their synthesis processes and mechanisms of action in more detail.
Wirkmechanismus
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral effects .
Mode of Action
It’s worth noting that oxadiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In silico results indicated that oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Biochemische Analyse
Biochemical Properties
Oxadiazoles have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazoles have been found to exhibit inhibitory effects against the EGFR wild-type enzyme
Cellular Effects
The cellular effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile are currently unknown. Oxadiazoles have been reported to have various effects on cells. For example, some oxadiazoles have shown anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Some oxadiazoles have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some oxadiazoles have been reported to show changes in their effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. The effects of other oxadiazoles have been studied in animal models . These studies often include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazoles have been reported to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Some oxadiazoles have been reported to interact with transporters or binding proteins
Subcellular Localization
Some oxadiazoles have been reported to be localized in specific compartments or organelles within the cell
Eigenschaften
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIOYOICNVIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
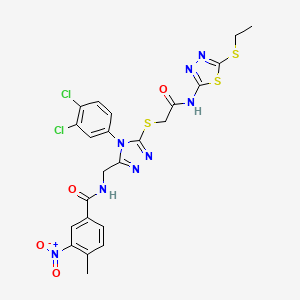

![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)
![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)
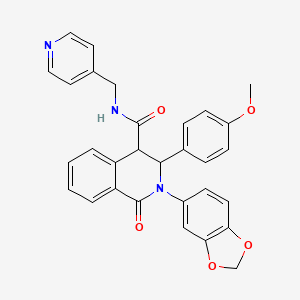
![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)
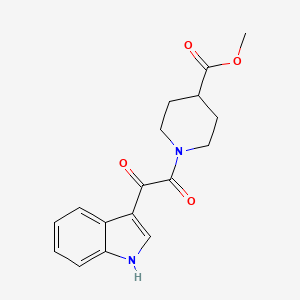
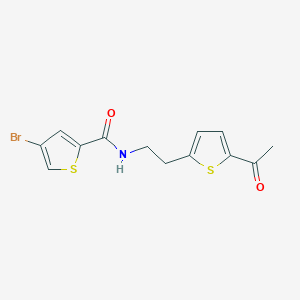
![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

